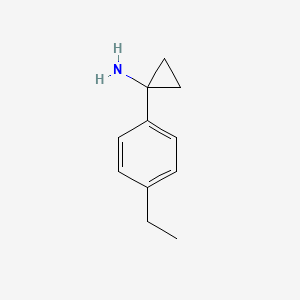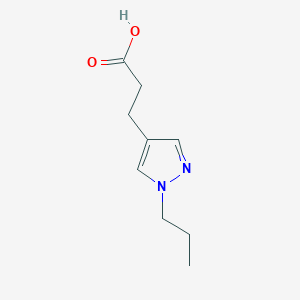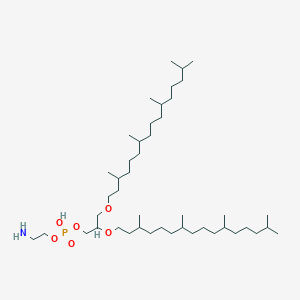
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, an aminoethyl group, and two long-chain alkoxy groups. Its molecular formula is C37H78NO6P, and it has a molecular weight of 663.99 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate typically involves the esterification of phosphoric acid with 2-aminoethyl and 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphoric acid, 2-aminoethanol, and the appropriate alkoxy alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise temperature and pH conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified through techniques such as distillation or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new products.
Reduction: Reduction reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical processes. Additionally, the long-chain alkoxy groups may interact with lipid membranes, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl 2,3-bis(octadecyloxy)propyl hydrogen phosphate: Similar in structure but with different alkoxy groups.
2-Aminoethyl (®-2,3-bis(hexadecyloxy)propyl) hydrogen phosphate: Another related compound with variations in the alkoxy chains
Uniqueness
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate stands out due to its specific alkoxy groups, which confer unique chemical and physical properties. These properties make it particularly useful in specialized applications, such as in the development of novel materials and biochemical studies .
Eigenschaften
Molekularformel |
C45H94NO6P |
|---|---|
Molekulargewicht |
776.2 g/mol |
IUPAC-Name |
2-aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C45H94NO6P/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-32-49-35-45(36-52-53(47,48)51-34-31-46)50-33-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-45H,11-36,46H2,1-10H3,(H,47,48) |
InChI-Schlüssel |
YCISYUZWCSTBCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCN)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


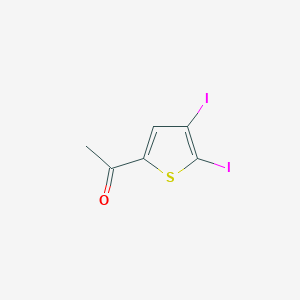
![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
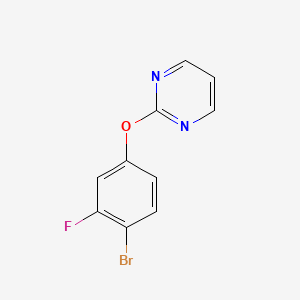
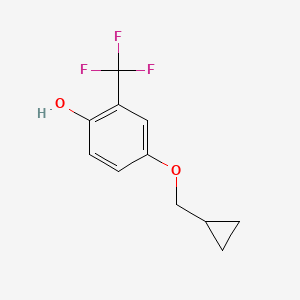
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
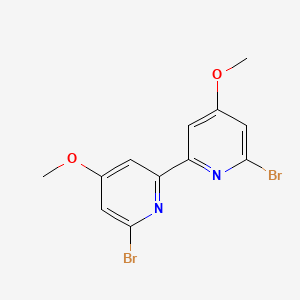
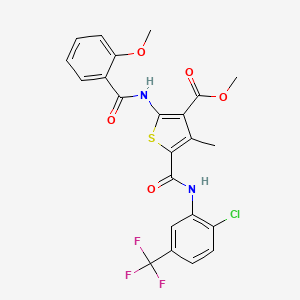

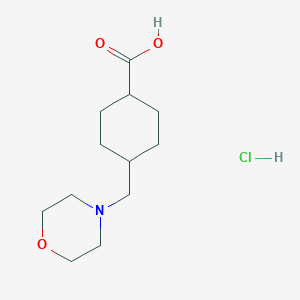
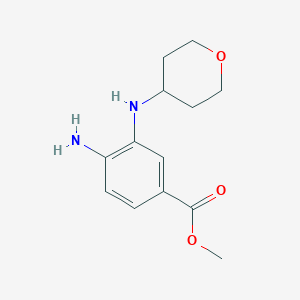
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
